N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a benzo[d]thiazole-6-carboxamide core substituted with a 5-hydroxy-3-(thiophen-2-yl)pentyl chain. This compound belongs to a broader class of benzothiazole carboxamides, which are studied for their pharmacological properties, including kinase inhibition and antiparasitic activity .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-8-6-12(15-2-1-9-22-15)5-7-18-17(21)13-3-4-14-16(10-13)23-11-19-14/h1-4,9-12,20H,5-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAGNRGZKFLRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC3=C(C=C2)N=CS3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the thiophene ring and the hydroxy-pentyl chain. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features, synthetic yields, and physicochemical properties of analogous benzothiazole carboxamides, alongside inferred differences for the target compound:
Key Structural and Functional Differences:
Substituent Effects on Solubility :
- The target compound’s 5-hydroxy-3-(thiophen-2-yl)pentyl chain increases hydrophilicity compared to chlorophenyl (8l, 8m) or sulfonamidoethyl (20) substituents. This may enhance aqueous solubility and bioavailability .
- In contrast, dichlorobenzyl (4r) and chlorophenyl groups (8l, 8m) introduce hydrophobicity, favoring membrane permeability .
The hydroxy group in the pentyl chain may participate in hydrogen bonding, a feature absent in compounds like 20 (sulfonamidoethyl) or 4r (dimethoxybenzyl) .
Thiophene-containing intermediates may require specialized coupling agents, as seen in pyridinyl-thiazole syntheses () .
Biological Implications :
- Analogous compounds (e.g., 8l, 8m) act as Hsp90 C-terminal inhibitors , suggesting the target compound may share similar mechanisms. The thiophene moiety could enhance binding to hydrophobic pockets in Hsp90 .
- Chlorophenyl derivatives (8l, 8m) exhibit high purity (>96%), indicating stability under physiological conditions, a trait likely shared by the target compound due to its rigid benzothiazole core .
Research Findings and Inferences
Structure-Activity Relationships (SAR): Piperidine substituents (8l, 8m, 9b) correlate with improved enzymatic inhibition, likely due to conformational flexibility and basic nitrogen interactions. The target compound’s hydroxy-pentyl chain may mimic this flexibility . Thiophene vs.
Pharmacokinetic Predictions :
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 346.5 g/mol |
| CAS Number | 2034613-64-2 |
The structure features a benzo[d]thiazole core linked to a thiophene ring via a pentyl chain with a hydroxyl group, which may enhance its solubility and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol.
- Attachment of the Pentyl Chain : The pentyl chain is introduced via nucleophilic substitution.
- Coupling with Thiophene : The thiophene ring is attached using cross-coupling methods, such as Suzuki-Miyaura coupling.
These synthetic routes are designed to maximize yield and purity while adhering to green chemistry principles.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of benzothiazole have shown promising activity against various cancer cell lines, with IC values indicating effective inhibition of cell proliferation. A study highlighted that certain benzothiazole derivatives displayed IC values as low as 0.008 μg/mL against Staphylococcus aureus topoisomerase IV, showcasing their potential as anticancer agents by selectively targeting bacterial enzymes without affecting human counterparts .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Compounds in this class have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.008 to 0.046 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis .
Anti-inflammatory Effects
Additionally, thiazole derivatives have been noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored a series of benzothiazole derivatives, including this compound, demonstrating their effectiveness against multiple cancer cell lines with varying mechanisms of action .
- Antibacterial Efficacy : Another investigation focused on the antibacterial effects of benzothiazole compounds against E. coli and S. aureus, revealing that certain derivatives possess potent inhibitory actions with IC values significantly lower than standard antibiotics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
